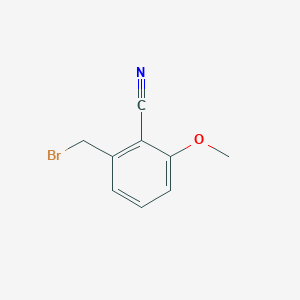

2-(bromomethyl)-6-methoxybenzonitrile

Descripción

Propiedades

IUPAC Name |

2-(bromomethyl)-6-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCRFXDPRODUAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001285441 | |

| Record name | 2-(Bromomethyl)-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53005-45-1 | |

| Record name | 2-(Bromomethyl)-6-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53005-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(Bromomethyl)-6-methoxybenzonitrile: A Critical Building Block in Targeted Protein Degradation and Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the rapidly evolving landscape of medicinal chemistry, the design of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs)—demands highly versatile and reactive building blocks. 2-(Bromomethyl)-6-methoxybenzonitrile (CAS: 53005-45-1) has emerged as a premier electrophilic intermediate[1]. Featuring a rigid benzonitrile core, an electron-donating methoxy group, and a highly reactive benzylic bromide, this compound serves as a critical anchor for synthesizing Cereblon (CRBN) ligands and complex kinase inhibitors[2],[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the mechanistic causality behind its synthesis, its self-validating experimental protocols, and its strategic application in advanced drug discovery workflows.

Physicochemical Profile & Structural Causality

The utility of 2-(bromomethyl)-6-methoxybenzonitrile lies in the synergistic electronic effects of its substituents. The ortho-cyano (-CN) group is strongly electron-withdrawing, which lowers the LUMO energy of the adjacent benzylic C-Br bond, highly activating it toward SN2 nucleophilic attack. Conversely, the ortho-methoxy (-OCH₃) group acts as a hydrogen bond acceptor, a crucial feature for improving the solubility and permeability of massive downstream drug conjugates[2].

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 2-(Bromomethyl)-6-methoxybenzonitrile |

| CAS Registry Number | 53005-45-1[1] |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| SMILES String | O(C)c1cccc(CBr)c1C#N |

| Reactivity Profile | Potent electrophilic alkylating agent; moisture-sensitive |

Manufacturing Methodology: The Wohl-Ziegler Bromination

The synthesis of 2-(bromomethyl)-6-methoxybenzonitrile is achieved via the radical bromination of 2-methoxy-6-methylbenzonitrile.

Mechanistic Causality

Using molecular bromine (Br₂) directly would lead to unwanted electrophilic aromatic substitution on the electron-rich methoxy-substituted ring. Instead, N-Bromosuccinimide (NBS) is utilized. NBS provides a low, steady-state concentration of Br₂, which, when paired with a radical initiator like Azobisisobutyronitrile (AIBN), exclusively drives the reaction down the radical pathway targeting the benzylic methyl group[4].

Fig 1: Wohl-Ziegler radical bromination pathway for 2-(bromomethyl)-6-methoxybenzonitrile.

Self-Validating Protocol: Benzylic Bromination

This protocol is designed as a closed-loop, self-validating system. The physical phase change of the byproduct acts as an immediate visual confirmation of reaction progress before analytical testing.

-

Reagent Preparation: Dissolve 2-methoxy-6-methylbenzonitrile (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Causality: Anhydrous conditions prevent the hydrolysis of the resulting benzylic bromide into a benzylic alcohol.

-

Initiation: Add NBS (1.05 eq) and AIBN (0.05 eq).

-

Thermal Activation: Heat the mixture to reflux (83°C) under a nitrogen atmosphere for 6–8 hours. Causality: Heat decomposes AIBN into isobutyronitrile radicals, initiating the chain reaction.

-

Self-Validation (Visual): Cool the reaction to 0°C. The byproduct, succinimide, is insoluble in cold DCE and will precipitate heavily. Validation: The sheer volume of the white precipitate directly correlates to the consumption of NBS, confirming the reaction has fired.

-

Workup & Isolation: Filter the succinimide. Wash the organic filtrate with saturated aqueous sodium thiosulfate (to quench residual trace Br₂) and brine. Dry over Na₂SO₄, concentrate in vacuo, and purify via recrystallization.

Table 2: Reaction Optimization for Benzylic Bromination

| Solvent | Initiator | Temp (°C) | Time (h) | Typical Yield (%) | Self-Validation Observation |

| Carbon Tetrachloride (CCl₄) | AIBN | 76 | 4 - 6 | 85 - 90 | Succinimide floats to the surface |

| 1,2-Dichloroethane (DCE) | AIBN | 83 | 6 - 8 | 80 - 85 | Succinimide precipitates on cooling |

| Acetonitrile (MeCN) | Benzoyl Peroxide | 82 | 8 - 12 | 60 - 70 | Poor visual validation; side reactions |

Application in Targeted Protein Degradation (PROTACs)

In modern drug development, 2-(bromomethyl)-6-methoxybenzonitrile is heavily utilized to synthesize E3 ubiquitin ligase ligands, specifically targeting Cereblon (CRBN)[2]. By attaching a target-protein binding moiety (such as an androgen receptor ligand) to this CRBN ligand via a linker, researchers create bifunctional PROTAC molecules that hijack the cell's proteasome to degrade disease-causing proteins[3].

Fig 2: Application of 2-(bromomethyl)-6-methoxybenzonitrile in PROTAC degrader assembly.

Self-Validating Protocol: SN2 Linker Attachment

-

Reaction Setup: Combine 2-(bromomethyl)-6-methoxybenzonitrile (1.0 eq) and a primary/secondary amine-terminated PROTAC linker (1.2 eq) in anhydrous DMF.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HBr generated during the alkylation without competing with the linker amine for the electrophile.

-

Incubation: Stir at 45°C for 8 hours.

-

Self-Validation (Analytical): Monitor via LC-MS. Validation: Benzylic bromides possess a distinct isotopic signature (M and M+2 peaks of equal intensity due to ⁷⁹Br and ⁸¹Br isotopes). The complete disappearance of this 1:1 isotopic doublet in the mass spectrum serves as absolute, self-validating proof that the electrophile has been fully consumed and successfully substituted.

Safety, Handling, and Storage

Due to its high electrophilicity, 2-(bromomethyl)-6-methoxybenzonitrile is a lachrymator and a potential skin sensitizer.

-

Storage: Must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent slow hydrolysis by atmospheric moisture into the corresponding benzylic alcohol.

-

Handling: Weighing and transfers must be conducted inside a fume hood. Nitrile gloves should be double-layered, as benzylic bromides can permeate thin glove materials over time.

Sources

- 1. 53005-45-1,2-(Bromomethyl)-6-methoxybenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. WO2019199816A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents [patents.google.com]

- 3. AU2017341723B2 - Compounds and methods for the targeted degradation of androgen receptor - Google Patents [patents.google.com]

- 4. 2-Methoxy-5-methylbenzonitrile | 53078-70-9 | Benchchem [benchchem.com]

Structure and reactivity of 2-(bromomethyl)-6-methoxybenzonitrile

An In-depth Technical Guide to the Structure and Reactivity of 2-(Bromomethyl)-6-methoxybenzonitrile

Executive Summary

This technical guide provides a comprehensive analysis of 2-(bromomethyl)-6-methoxybenzonitrile, a substituted aromatic compound with significant potential as a versatile intermediate in synthetic organic chemistry. While direct experimental literature on this specific molecule is sparse, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust predictive overview. We will explore its molecular structure, propose a validated synthetic route based on established methodologies, and delve into its reactivity, focusing on the primary electrophilic site at the benzylic bromide. This guide is intended for researchers, scientists, and drug development professionals, providing predictive spectroscopic signatures, detailed safety protocols, and insights into its potential applications in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

Structural Elucidation

2-(Bromomethyl)-6-methoxybenzonitrile is a trifunctional aromatic compound. Its structure consists of a benzene ring substituted with a bromomethyl (-CH₂Br) group at position 2, a methoxy (-OCH₃) group at position 6, and a nitrile (-C≡N) group at position 1. The key feature governing its reactivity is the benzylic bromide, which is a potent electrophilic site for nucleophilic substitution reactions.[1][2] The methoxy group, being electron-donating, and the nitrile group, being electron-withdrawing, modulate the electronic properties of the aromatic ring.

Physicochemical Properties

Detailed experimental data for 2-(bromomethyl)-6-methoxybenzonitrile is not widely available. The following table summarizes its core properties, supplemented with data from its constituent structural analogues, 2-(bromomethyl)benzonitrile and 2-bromo-6-methoxybenzonitrile, to provide a reliable predictive profile.

| Property | Value / Predicted Value | Source Analogue / Method |

| IUPAC Name | 2-(Bromomethyl)-6-methoxybenzonitrile | - |

| Molecular Formula | C₉H₈BrNO | - |

| Molecular Weight | 226.07 g/mol | [3] |

| Appearance | Predicted: White to off-white solid | Inferred from analogues[4] |

| Melting Point | Predicted: >70 °C | Based on 2-(Bromomethyl)benzonitrile (72-74 °C)[5] |

| CAS Number | Not assigned | - |

| Solubility | Predicted: Soluble in organic solvents (CCl₄, Toluene, DMF, THF) | Inferred from synthetic protocols[6][7] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Radical Bromination

The most chemically sound and efficient route to synthesize 2-(bromomethyl)-6-methoxybenzonitrile is via the free-radical bromination of its precursor, 2-methyl-6-methoxybenzonitrile.[8] This transformation is a well-established method for the selective bromination of benzylic methyl groups.[9] The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source to maintain a low concentration of Br₂ and a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[6] The choice of a non-polar solvent, such as carbon tetrachloride (CCl₄), is critical to facilitate the reaction and allow for the easy removal of the succinimide byproduct by filtration.[6][9]

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a closely related isomer, providing a high degree of confidence in its applicability.[6]

Materials:

-

2-Methyl-6-methoxybenzonitrile (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

Benzoyl Peroxide (BPO) (0.03 equiv)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2-methyl-6-methoxybenzonitrile (1.0 equiv), N-Bromosuccinimide (1.1 equiv), benzoyl peroxide (0.03 equiv), and anhydrous carbon tetrachloride.

-

Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

-

Maintain the reflux for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Remove the succinimide by filtration, washing the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel and wash with deionized water (3x volume of organic phase).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, 2-(bromomethyl)-6-methoxybenzonitrile, can be further purified by recrystallization if necessary.

Reaction Mechanism: Free-Radical Halogenation

The synthesis proceeds via a classic free-radical chain reaction mechanism, illustrated below.

Chemical Reactivity and Synthetic Utility

The Benzylic Bromide: A Potent Electrophile

The primary driver of 2-(bromomethyl)-6-methoxybenzonitrile's reactivity is the bromomethyl group. This benzylic halide is highly susceptible to nucleophilic attack via an Sₙ2 mechanism.[7] The lability of the bromide leaving group, combined with the stability of the Sₙ2 transition state, allows for facile reactions with a wide range of nucleophiles under mild conditions, often at room temperature.[1][7] This selective reactivity enables the precise introduction of diverse functional groups without affecting the nitrile or methoxy moieties.

Representative Nucleophilic Substitution Reactions

This molecule is an excellent substrate for building molecular complexity. Key transformations include:

-

With Amines (N-alkylation): Reaction with primary or secondary amines yields substituted benzylamines, a common scaffold in pharmaceuticals.

-

With Alcohols/Phenols (O-alkylation): Reaction with alcohols or phenols in the presence of a mild base forms ether linkages.

-

With Thiols (S-alkylation): Reaction with thiols readily produces thioethers.

-

With Carbanions (C-alkylation): Reaction with sources of stabilized carbanions (e.g., malonic esters) allows for carbon-carbon bond formation.

Reactivity of the Nitrile and Aromatic Core

While the benzylic bromide is the most reactive site, the nitrile group offers further synthetic possibilities under more specific conditions. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[4] The aromatic ring itself is generally resistant to electrophilic substitution due to the deactivating effect of the nitrile group, but it can participate in metal-catalyzed cross-coupling reactions if further functionalized (e.g., with an additional halide).

Workflow for Synthetic Diversification

The strategic use of 2-(bromomethyl)-6-methoxybenzonitrile allows for the rapid generation of a library of compounds from a single intermediate.

Spectroscopic Characterization (Predictive Analysis)

While authenticated spectra for this compound are not publicly available, its structure allows for a detailed prediction of its key spectroscopic features, which is invaluable for characterization following synthesis.[9]

-

¹H NMR Spectroscopy:

-

Aromatic Protons (3H): Expected in the δ 7.0-7.8 ppm range, exhibiting a complex multiplet pattern due to ortho, meta, and para couplings.

-

Bromomethyl Protons (-CH₂Br, 2H): A sharp singlet expected around δ 4.5-4.8 ppm. The downfield shift is due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

-

Methoxy Protons (-OCH₃, 3H): A sharp singlet expected around δ 3.8-4.0 ppm.

-

-

¹³C NMR Spectroscopy:

-

Nitrile Carbon (-C≡N): Expected around δ 115-120 ppm.

-

Aromatic Carbons (6C): Multiple signals between δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield (C-O).

-

Bromomethyl Carbon (-CH₂Br): Expected around δ 30-35 ppm.

-

Methoxy Carbon (-OCH₃): Expected around δ 55-60 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.

-

C-O Stretch (Aryl-Alkyl Ether): A strong peak around 1250 cm⁻¹.

-

C-H Stretch (Aromatic & Aliphatic): Peaks in the 2850-3100 cm⁻¹ region.

-

C-Br Stretch: A peak in the fingerprint region, typically 500-600 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion (M⁺) peak will appear as a characteristic doublet with a 1:1 intensity ratio due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).[10] The expected m/z values would be 225 and 227.

-

A prominent fragment would be the loss of Br (M-79/81), resulting in a peak at m/z 146.

-

Applications in Drug Discovery and Materials Science

Substituted benzonitriles and benzyl bromides are cornerstone intermediates in modern synthetic chemistry.[2][11]

-

Pharmaceutical Intermediates: The ability to easily couple this molecule with amines, thiols, and other nucleophilic fragments makes it an ideal starting point for generating libraries of novel small molecules for high-throughput screening. Similar structures are key intermediates in the synthesis of approved drugs.[9]

-

Molecular Scaffolding: The rigid benzonitrile core can serve as a scaffold to orient functional groups in specific three-dimensional arrangements, which is critical for designing molecules that bind to biological targets like enzymes or receptors.[12][13]

-

Materials Science: The nitrile group can participate in polymerization reactions or be used to functionalize surfaces, while the reactive handle of the benzyl bromide allows for its attachment to polymer backbones or inorganic materials.

Safety, Handling, and Storage

As a reactive benzylic bromide, 2-(bromomethyl)-6-methoxybenzonitrile is expected to be a lachrymator and an irritant. All handling should be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][15] A face shield may be required for larger quantities.[16]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Keep away from moisture, strong bases, and oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[17] Recommended storage temperature is 2-8°C to ensure long-term stability.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]

Conclusion and Future Directions

2-(Bromomethyl)-6-methoxybenzonitrile is a high-potential synthetic building block whose utility can be confidently predicted from the well-understood chemistry of its functional groups. Its primary reactivity as an electrophile at the benzylic position allows for straightforward Sₙ2 reactions, making it a valuable tool for the synthesis of diverse molecular architectures. This guide provides a foundational framework for its synthesis, characterization, and safe handling. Future research should focus on the experimental validation of the proposed synthetic protocol, a full spectroscopic characterization of the purified compound, and exploration of the biological activity of its derivatives in various therapeutic areas.

References

-

Al-Suwaidan, I. A., et al. (2025). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]

-

Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Reaction Mechanism Notes. Organic Chemistry Revision Sheets. [Link]

-

PubChem. 2-Bromo-6-methylbenzonitrile. National Center for Biotechnology Information. [Link]

-

Kidwell, R. L., Murphy, M., & Darling, S. D. Organic Syntheses Procedure. Organic Syntheses. [Link]

-

van der Merwe, T. L., et al. (2001). The synthesis of 2-arylmethyl-6-hydroxybenzenecarbonitriles from the base-mediated aryne reaction of bromophenols with arylacetonitriles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

PubChem. 2-Methoxy-6-methylbenzonitrile. National Center for Biotechnology Information. [Link]

-

Yousf, S., & Chugh, J. (2019). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Informatics Journals. [Link]

-

Sema. Organic Chemistry Ir And Nmr Cheat Sheet. [Link]

-

Physics & Maths Tutor. 6.3.2 Spectroscopy MS. [Link]

-

van der Heijden, G., et al. (2016). 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry. Organic Letters. [Link]

-

Spencer, J., et al. (2019). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]

-

Al-Majid, A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. PMC. [Link]

-

IntechOpen. (2019). Mass Spectrometry as a Workhorse for Preclinical Drug Discovery. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Bromo-2-methoxy-6-methylbenzonitrile | 877149-05-8 [sigmaaldrich.com]

- 4. CAS 1245647-50-0: 2-Bromo-6-methoxybenzonitrile [cymitquimica.com]

- 5. 2-(溴甲基)苯甲腈 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Bromomethyl-4-methoxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Methoxy-6-methylbenzonitrile | C9H9NO | CID 590226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics | IntechOpen [intechopen.com]

- 11. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. fishersci.com [fishersci.com]

- 16. targetmol.com [targetmol.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

Strategic Applications of 2-(Bromomethyl)-6-methoxybenzonitrile in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) heavily relies on the availability of privileged, polyfunctional building blocks. 2-(Bromomethyl)-6-methoxybenzonitrile (CAS 53005-45-1) is a highly versatile intermediate characterized by its unique ortho-bifunctionality and electronic tunability 1[1]. By integrating a highly electrophilic benzyl bromide moiety, a versatile nitrile group, and a sterically influential, electron-donating methoxy substituent, this compound serves as a critical precursor for synthesizing complex heterocycles, next-generation kinase inhibitors, and targeted protein degraders (PROTACs).

This technical guide explores the mechanistic rationale behind utilizing this specific scaffold, detailing its applications, comparative quantitative data, and self-validating experimental protocols designed for high-yield medicinal chemistry campaigns.

Structural and Mechanistic Profiling

The synthetic utility of 2-(bromomethyl)-6-methoxybenzonitrile stems from the synergistic reactivity of its three functional groups:

-

The Benzyl Bromide (-CH₂Br): Acts as a primary electrophilic center, highly susceptible to S_N2 nucleophilic attack by amines, thiols, and carbanions.

-

The Nitrile (-CN): Positioned ortho to the bromomethyl group, the nitrile acts as a secondary electrophile. Once the benzyl bromide is displaced by a nucleophile (such as a primary amine), the resulting intermediate can undergo an intramolecular nucleophilic addition onto the nitrile carbon, driving tandem cyclization cascades 2[2].

-

The 6-Methoxy Group (-OCH₃): This is the key differentiator from the unsubstituted 2-(bromomethyl)benzonitrile. The methoxy group provides steric shielding that can modulate the rate of S_N2 reactions, preventing over-alkylation. Electronically, it enriches the aromatic ring, influencing the regioselectivity of subsequent electrophilic aromatic substitutions. Furthermore, it serves as a masked phenol; late-stage demethylation (e.g., via BBr₃) reveals a hydroxyl group ideal for attaching PEGylated PROTAC linkers.

Divergent synthetic pathways of the bifunctional core in drug discovery.

Strategic Applications in Medicinal Chemistry

Next-Generation DPP-4 Inhibitors

The unsubstituted analog, 2-(bromomethyl)benzonitrile, is a famously utilized intermediate in the commercial synthesis of , a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 diabetes. In this synthesis, 6-chlorouracil is alkylated with the bromomethyl group. By substituting the standard building block with 2-(bromomethyl)-6-methoxybenzonitrile, medicinal chemists can synthesize novel Alogliptin analogs. The introduction of the methoxy group allows researchers to probe the S1/S2 sub-pockets of the DPP-4 enzyme, potentially increasing binding affinity through novel hydrogen bond acceptor interactions 3[3].

Construction of Fused Heterocyclic Pharmacophores

The spatial proximity of the bromomethyl and nitrile groups makes this compound a premier precursor for fused nitrogen heterocycles. Reaction with symmetric ortho-diamines or primary amines triggers a tandem S_N2-cyclization sequence, yielding isoindolo-benzimidazoles or isoindolin-1-ones 4[4]. These scaffolds are the structural backbone of immunomodulatory imide drugs (IMiDs) like lenalidomide, which bind to Cereblon (CRBN).

PROTAC Linker Attachment via Late-Stage Demethylation

In targeted protein degradation, optimizing the exit vector for the linker is critical. The 6-methoxy group can be carried through complex multi-step syntheses as a robust protecting group. In the penultimate step, treatment with boron tribromide (BBr₃) cleaves the methyl ether, yielding a phenol. This phenolic oxygen serves as an ideal, highly nucleophilic anchor for attaching alkyl or PEG-based PROTAC linkers via a simple Williamson ether synthesis.

Quantitative Reactivity Analysis

To guide synthetic planning, the table below summarizes the comparative reactivity profile of the 6-methoxy derivative against its unsubstituted counterpart.

| Parameter | 2-(Bromomethyl)benzonitrile | 2-(Bromomethyl)-6-methoxybenzonitrile | Mechanistic Rationale |

| S_N2 Reaction Rate (1° Amines) | Fast (< 2 hours at 60°C) | Moderate (4-6 hours at 60°C) | Steric shielding by the ortho-methoxy group slightly retards the trajectory of nucleophilic attack. |

| Regioselectivity in Cyclization | Standard | High | The methoxy oxygen can coordinate metal catalysts or Lewis acids, rigidly directing the cyclization geometry. |

| Late-Stage Diversification | Low (Requires harsh C-H activation) | High | Facile methoxy cleavage (BBr₃) yields a reactive phenol for PROTAC linker attachment. |

| DPP-4 S1 Pocket Affinity | Baseline (Standard Alogliptin) | Enhanced (Predicted) | The methoxy group provides additional hydrogen bond acceptor capabilities within the enzyme pocket. |

Self-Validating Experimental Methodologies

The following protocols are engineered with built-in quality control checkpoints to ensure high-fidelity synthesis.

Protocol A: Microwave-Assisted N-Alkylation (Uracil/Piperidine Scaffolds)

This method is optimized for synthesizing DPP-4 inhibitor precursors, utilizing microwave irradiation to overcome the steric hindrance of the 6-methoxy group 3[3].

Causality & Rationale: Using N,N-Diisopropylethylamine (DIPEA) instead of Sodium Hydride (NaH) prevents the degradation of sensitive functional groups and avoids the hazardous generation of hydrogen gas. The addition of Lithium Bromide (LiBr) acts as a Lewis acid; the "Li-effect" coordinates the uracil oxygen, enhancing the nucleophilicity of the nitrogen and driving regioselective N-alkylation over O-alkylation .

Step-by-Step Workflow:

-

Preparation: In a microwave-safe vial, dissolve the amine/uracil derivative (1.0 eq) in anhydrous DMF (0.2 M).

-

Activation: Add DIPEA (2.5 eq) and anhydrous LiBr (1.2 eq). Stir at room temperature for 15 minutes to allow for lithium coordination.

-

Alkylation: Dropwise, add a solution of 2-(bromomethyl)-6-methoxybenzonitrile (1.1 eq) in DMF.

-

Microwave Irradiation: Seal the vial and irradiate at 100°C for 15 minutes.

-

Self-Validation Check 1: TLC (Hexane:EtOAc 1:1) should show the complete disappearance of the starting bromide (R_f ~0.6) and the appearance of a highly UV-active product spot (R_f ~0.3).

-

-

Workup (Self-Purifying): Pour the hot reaction mixture directly into crushed ice water. The highly polar DMF and salts remain in the aqueous phase, while the hydrophobic alkylated product precipitates.

-

Isolation: Filter the suspension, wash with cold water, and dry under a vacuum to yield the crude product.

Protocol B: Tandem Cyclization to Methoxy-Isoindolinones

This protocol describes the one-pot synthesis of isoindolin-1-ones via tandem S_N2 and nitrile hydration/cyclization.

Self-validating experimental workflow for methoxy-isoindolinone synthesis.

Step-by-Step Workflow:

-

Reaction Setup: Combine 2-(bromomethyl)-6-methoxybenzonitrile (1.0 eq) and a primary amine (1.2 eq) in a mixture of THF/H₂O (4:1).

-

Base Addition: Add K₂CO₃ (3.0 eq). Rationale: The aqueous base promotes the hydration of the intermediate nitrile to an amide, which immediately undergoes intramolecular cyclization.

-

Heating: Reflux the mixture at 80°C for 12 hours.

-

Self-Validation Check 2: Perform LC-MS. The intermediate S_N2 product mass should transition entirely to the cyclized isoindolinone mass (M+H).

-

-

Extraction: Cool to room temperature, extract with EtOAc (3x), wash with brine, and dry over anhydrous Na₂SO₄.

-

Spectroscopic Validation:

-

¹H-NMR (400 MHz, CDCl₃): Confirm the disappearance of the -CH₂Br singlet (~4.5 ppm) and the appearance of a new lactam N-CH₂ signal. The methoxy singlet should remain intact at ~3.9 ppm.

-

Conclusion

2-(Bromomethyl)-6-methoxybenzonitrile is far more than a simple alkylating agent; it is a strategically designed, bifunctional scaffold capable of unlocking novel chemical space. By understanding the causality of its reactivity—specifically the steric and electronic contributions of the 6-methoxy group—medicinal chemists can leverage this compound to efficiently construct complex, highly targeted therapeutics ranging from DPP-4 inhibitors to next-generation PROTACs.

References

- 53005-45-1,2-(Bromomethyl)-6-methoxybenzonitrile AccelaChem

- ALOGLIPTIN - New Drug Approvals New Drug Approvals

- Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent PMC (NIH)

- WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology Google P

- Structure of adducts of isoindolo[2,1-a]benzimidazole derivatives with maleimides ResearchG

Sources

- 1. 53005-45-1,2-(Bromomethyl)-6-methoxybenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology - Google Patents [patents.google.com]

- 3. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Bromomethyl)-6-methoxybenzonitrile as a Building Block for Heterocyclic Synthesis

Abstract

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials, making their synthesis a cornerstone of modern organic chemistry.[1] 2-(Bromomethyl)-6-methoxybenzonitrile has emerged as a highly versatile and reactive building block for the construction of diverse heterocyclic scaffolds. This technical guide provides an in-depth analysis of its chemical properties, reactivity, and applications in the synthesis of medicinally relevant heterocycles, such as isoquinolines and phthalazines. We will explore the mechanistic underpinnings of its reactivity and provide field-proven experimental protocols to empower researchers in drug discovery and chemical development.

Introduction: The Strategic Value of 2-(Bromomethyl)-6-methoxybenzonitrile

2-(Bromomethyl)-6-methoxybenzonitrile is a trifunctional aromatic compound featuring a highly reactive benzylic bromide, a methoxy group, and a nitrile moiety. This unique combination of functional groups on a single phenyl ring provides a powerful platform for constructing complex molecular architectures.

-

Benzylic Bromide : This group serves as a potent electrophilic site, highly susceptible to nucleophilic substitution, making it the primary handle for introducing the benzonitrile fragment.

-

Nitrile Group : This versatile group can participate in cyclization reactions, be hydrolyzed to a carboxylic acid, or be reduced to an amine, offering multiple pathways for subsequent transformations.

-

Methoxy Group : As an electron-donating group, the methoxy substituent can influence the electronic properties of the aromatic ring and the reactivity of the other functional groups.

The strategic placement of these groups allows for the regioselective synthesis of fused heterocyclic systems, which are prevalent in numerous biologically active compounds.[2][3][4]

Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-(Bromomethyl)-6-methoxybenzonitrile |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol [5] |

| Appearance | Off-white to yellow solid |

| Reactivity | Highly reactive towards nucleophiles; moisture sensitive |

Core Reactivity and Mechanistic Principles

The synthetic utility of 2-(bromomethyl)-6-methoxybenzonitrile is primarily dictated by the high reactivity of the bromomethyl group. This group is analogous to a benzylic halide, which makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[6]

The SN2 Pathway: A Workhorse Reaction

The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion).[7][8] This "backside attack" leads to an inversion of stereochemistry if the carbon is a chiral center.[8]

Key characteristics of the SN2 reaction with 2-(bromomethyl)-6-methoxybenzonitrile include:

-

Bimolecular Kinetics : The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[7][8]

-

Steric Hindrance : The reaction is sensitive to steric bulk around the reaction center. As a primary benzylic bromide, 2-(bromomethyl)-6-methoxybenzonitrile is sterically unhindered, favoring rapid SN2 reactions.[9]

-

Nucleophile Strength : Stronger nucleophiles lead to faster reaction rates.[9]

The electron-withdrawing nature of the adjacent nitrile group and the aromatic ring stabilizes the transition state, further accelerating the SN2 displacement of the bromide.

Caption: Key reactive sites and influences in 2-(bromomethyl)-6-methoxybenzonitrile.

Application in Heterocyclic Synthesis: Building Complex Scaffolds

The true power of 2-(bromomethyl)-6-methoxybenzonitrile is realized in its application to construct fused heterocyclic systems. Below are detailed examples for the synthesis of isoquinolinone and phthalazine derivatives.

A. Synthesis of Indeno[1,2-c]isoquinolinones

A notable application of 2-(bromomethyl)benzonitrile analogues is in the synthesis of indeno[1,2-c]isoquinolin-5-ones, a class of compounds with potential biological activity. This transformation is achieved through a base-promoted condensation reaction with homophthalic anhydride.

Caption: Workflow for the synthesis of Indeno[1,2-c]isoquinolinones.

This protocol is adapted from a known procedure for the unsubstituted analogue.

-

Preparation : To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add homophthalic anhydride (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous Dimethylformamide (DMF).

-

Reaction Initiation : To the stirring suspension, add a solution of 2-(bromomethyl)-6-methoxybenzonitrile (1.0 eq) in anhydrous DMF dropwise at room temperature.

-

Reaction Monitoring : Heat the reaction mixture to 80-100 °C and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up : After completion, cool the reaction to room temperature and pour it into ice-water.

-

Isolation : Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Purification : Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The reaction proceeds via a two-step sequence:

-

Initial SN2 Reaction : The enolate of homophthalic anhydride, formed in the presence of the base, acts as a nucleophile and attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

-

Intramolecular Cyclization : The newly formed intermediate undergoes an intramolecular cyclization where the nitrogen of the nitrile group is attacked by the carbanion generated from the other carbonyl group of the former anhydride, followed by tautomerization and dehydration to yield the fused aromatic isoquinolinone core.

B. Synthesis of Phthalazine Derivatives

Phthalazines are another important class of N-heterocycles with a wide range of pharmacological activities, including antihypertensive and antitumor properties.[10][11] The synthesis of phthalazines often involves the condensation of a 1,2-dicarbonyl compound or its equivalent with hydrazine.[10] 2-(Bromomethyl)-6-methoxybenzonitrile can be converted into a suitable precursor for this cyclization.

A plausible, multi-step synthetic route could involve the initial reaction with a protected hydrazine followed by transformation and cyclization. A more direct approach could involve reaction with hydrazine hydrate where both functional groups are leveraged.

This conceptual protocol outlines a possible route.

-

Initial Substitution : React 2-(bromomethyl)-6-methoxybenzonitrile (1.0 eq) with sodium azide (NaN₃, 1.1 eq) in a polar aprotic solvent like DMF at room temperature to form 2-(azidomethyl)-6-methoxybenzonitrile.

-

Reduction of Azide : The resulting azide can be reduced to the corresponding amine, 2-(aminomethyl)-6-methoxybenzonitrile, using a standard reducing agent like triphenylphosphine (Staudinger reaction) or catalytic hydrogenation.

-

Cyclization with Hydrazine : The aminomethyl benzonitrile intermediate is then treated with hydrazine hydrate. This step is complex and may require specific conditions to promote the desired intramolecular cyclization, potentially involving the nitrile group, to form the phthalazine ring system. This step would likely require elevated temperatures and a suitable solvent.

Caption: Conceptual workflow for the synthesis of Phthalazine derivatives.

Safety, Handling, and Storage

As a reactive benzylic bromide, 2-(bromomethyl)-6-methoxybenzonitrile requires careful handling to ensure safety and maintain its chemical integrity.

-

Hazards : Benzylic bromides are potent lachrymators (tear-producing agents) and are corrosive, causing severe skin burns and eye damage.[12][13] They are also harmful if swallowed or inhaled.

-

Handling : Always handle this compound in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[12][15] Avoid creating dust.

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place.[13][14] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the bromide to the corresponding alcohol.

-

Incompatibilities : Avoid contact with strong bases (which can promote elimination reactions), strong oxidizing agents, and metals.[15]

| Hazard Statement | GHS Pictogram | Precautionary Measures |

| H314: Causes severe skin burns and eye damage | Corrosion (GHS05) | P280: Wear protective gloves/clothing/eye protection. |

| H335: May cause respiratory irritation | Exclamation Mark (GHS07) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12] |

Conclusion

2-(Bromomethyl)-6-methoxybenzonitrile is a potent and versatile building block for the synthesis of complex heterocyclic compounds. Its primary reactivity is dominated by the SN2 susceptibility of the benzylic bromide, allowing for reliable and high-yield introduction of the substituted benzonitrile scaffold. The presence of the nitrile and methoxy groups provides additional handles for subsequent transformations and cyclization reactions, enabling access to diverse and medicinally relevant heterocyclic cores like isoquinolines and phthalazines. A thorough understanding of its reactivity and adherence to strict safety protocols are essential for leveraging the full synthetic potential of this valuable chemical intermediate.

References

-

BENZYL BROMIDE - Material Safety Data Sheet. (n.d.). Retrieved from Multichem Exports. [Link]

-

BENZYL BROMIDE - Safety Data Sheet. (n.d.). Retrieved from Sdfine. [Link]

-

Synthesis of isoquinolones. (n.d.). Organic Chemistry Portal. [Link]

-

Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). Molecules. [Link]

-

Isoquinoline synthesis. (2010, May 6). Retrieved from EcuRed. [Link]

-

Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. (2021). European Journal of Medicinal Chemistry. [Link]

-

Synthesis of isoquinolines. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]

-

Nature-derived Quinolines and Isoquinolines: A Medicinal Chemistry Perspective. (2021). Current Traditional Medicine. [Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2024). RSC Sustainability. [Link]

-

Recent Developments in Chemistry of Phthalazines. (n.d.). Organic Chemistry: Current Research. [Link]

-

Reactions SN2 and SN1. (n.d.). Retrieved from University of Calgary. [Link]

-

Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. (2024). Molecules. [Link]

-

Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. (n.d.). Journal of Cancer Science & Therapy. [Link]

-

Synthesis of new phthalazinedione derivatives. (n.d.). Sciforum. [Link]

-

Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2022). Molecules. [Link]

-

Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. (2023). Chemical Review and Letters. [Link]

-

2-Bromo-6-methylbenzonitrile. (n.d.). PubChem. [Link]

-

SN2 reaction. (n.d.). Wikipedia. [Link]

-

The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry. [Link]

-

Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. [Link]

- Compounds. (n.d.).

-

Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). International Journal of Health Sciences. [Link]

-

Base-Mediated Synthesis of 2-Bromobenzoheterocycles. (n.d.). ResearchGate. [Link]

-

Stereoselective synthesis of 6/7/6-fused heterocycles with multiple stereocenters via an internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequence. (n.d.). Royal Society of Chemistry. [Link]

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nature-derived Quinolines and Isoquinolines: A Medicinal Chemistry Perspective [ouci.dntb.gov.ua]

- 5. 4-Bromo-2-methoxy-6-methylbenzonitrile | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. SN2 reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. longdom.org [longdom.org]

- 11. iiste.org [iiste.org]

- 12. synquestlabs.com [synquestlabs.com]

- 13. msds.nipissingu.ca [msds.nipissingu.ca]

- 14. multichemexports.com [multichemexports.com]

- 15. westliberty.edu [westliberty.edu]

Literature review on the use of bromomethylbenzonitriles in synthesis

Introduction

Bromomethylbenzonitriles, particularly isomers like 4-(bromomethyl)benzonitrile, are highly valuable and versatile intermediates in modern organic synthesis.[1] Characterized by a benzene ring substituted with both a reactive bromomethyl group (-CH₂Br) and a cyano group (-CN), these compounds serve as pivotal building blocks in the pharmaceutical, agrochemical, and materials science sectors.[1][2] The electrophilic nature of the benzylic carbon, enhanced by the electron-withdrawing cyano group, makes the bromomethyl moiety an excellent substrate for a wide range of chemical transformations.[1]

This technical guide provides an in-depth exploration of the core synthetic applications of bromomethylbenzonitriles. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying chemical principles that govern these reactions. We will delve into the causality behind experimental choices, present validated methodologies, and provide a framework for the strategic use of these powerful synthetic intermediates.

Physicochemical Properties

4-(Bromomethyl)benzonitrile, also known as 4-cyanobenzyl bromide, is a white to light yellow crystalline powder.[2][3] It is stable under normal conditions but should be handled with care due to its lachrymatory nature.[1][2]

| Property | Value | Reference |

| CAS Number | 17201-43-3 | [2] |

| Molecular Formula | C₈H₆BrN | [2] |

| Molecular Weight | 196.04 g/mol | [2] |

| Melting Point | 115-117 °C | [2] |

| Solubility | Soluble in chloroform and methanol; Insoluble in water. | [2] |

Core Synthetic Applications: The Chemistry of the Bromomethyl Group

The synthetic utility of bromomethylbenzonitriles is dominated by the reactivity of the benzylic bromide. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions and serving as a precursor for more complex molecular architectures through cross-coupling and other transformations.

Nucleophilic Substitution Reactions (Sₙ2)

The primary benzylic carbon in bromomethylbenzonitriles is highly susceptible to attack by a wide array of nucleophiles, proceeding predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4] In this single-step, concerted process, the nucleophile attacks the electrophilic carbon, leading to the simultaneous displacement of the bromide ion.[5]

The bromide ion is an excellent leaving group, significantly more so than chloride, because it is a weaker base and the C-Br bond is weaker than the C-Cl bond.[4] This enhanced reactivity means that reactions involving bromomethylbenzonitriles often proceed faster and with higher yields compared to their chloro-analogs under identical conditions.[4]

O-Alkylation: Synthesis of Aryl Ethers

The formation of an ether linkage via the Williamson ether synthesis is a cornerstone application.[6] Phenoxides, generated in situ from phenols and a mild base like potassium carbonate (K₂CO₃), are excellent nucleophiles for this transformation.[6]

Causality:

-

Solvent: Acetone or DMF are commonly used. They are polar aprotic solvents that solvate the cation (e.g., K⁺) but not the nucleophile, leaving the phenoxide highly reactive.

-

Base: K₂CO₃ is sufficient to deprotonate the acidic phenol without causing unwanted side reactions. Stronger bases like sodium hydride (NaH) can be used for less acidic alcohols.[6]

-

Temperature: Heating to reflux is often necessary to provide sufficient activation energy for the reaction to proceed at a reasonable rate.[7]

Featured Protocol: Synthesis of 4-((4-cyanobenzyl)oxy)phenol

This protocol details a typical Williamson ether synthesis using 4-(bromomethyl)benzonitrile and hydroquinone.

Step-by-Step Methodology:

-

Setup: To a solution of a substituted phenol (1.0 eq.) in acetone (10 mL/mmol of phenol), add potassium carbonate (1.5 eq.).[6]

-

Stirring: Stir the resulting mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide salt.[6]

-

Addition: Add 4-(bromomethyl)benzonitrile (1.0 eq.) to the suspension.

-

Reaction: Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.[6]

N-Alkylation: Synthesis of Amines and Heterocycles

Nitrogen nucleophiles, ranging from simple amines to complex heterocyclic systems, react readily with bromomethylbenzonitriles. This reaction is fundamental in medicinal chemistry for linking molecular fragments. For instance, it is used in the synthesis of ligands and various biologically active heterocycles like tetrazoles and triazoles.[2][8]

Keystone Application in Pharmaceutical Synthesis: Angiotensin II Receptor Antagonists

Perhaps the most significant industrial application of bromomethylbenzonitrile derivatives is in the synthesis of the "sartan" class of antihypertensive drugs.[9] These drugs, including Losartan and Olmesartan, function by blocking the angiotensin II type 1 (AT₁) receptor.[9][10] A critical step in their synthesis involves the N-alkylation of an imidazole-based heterocycle with a biphenyl derivative, specifically 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile or a protected tetrazole equivalent.[11][12][13]

Featured Protocol: Synthesis of a Losartan Intermediate

This protocol describes the crucial N-alkylation step.

Step-by-Step Methodology: [11]

-

Base Preparation: Add sodium methoxide (NaOMe, 0.9 mmol) to 2 mL of dry ethanol (EtOH) in a reaction vessel.

-

Imidazole Addition: Add a solution of 2-butyl-4-chloro-5-(hydroxymethyl)imidazole (0.5 mmol) in 1.5 mL of dry EtOH to the base mixture. Stir at room temperature for 15 minutes.

-

Alkylation: Add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (0.6 mmol) in 1.5 mL of EtOH to the reaction mixture.

-

Reaction: Heat the mixture and stir at 40 °C for 4 hours.

-

Work-up: Remove the solvent under reduced pressure. Dilute the residue with water.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate (EtOAc). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate.[11]

Causality:

-

Reagents: The imidazole nitrogen is deprotonated by NaOMe to form a potent nucleophile. The biphenyl bromide is the electrophile.

-

Solvent: Dry ethanol is used as the solvent. While protic, it is suitable for this reaction, and the use of an alkoxide base is compatible. Other protocols may use DMF with a base like NaOH and a phase-transfer catalyst.[13][14]

-

Yield Optimization: While this specific method gives a moderate yield (~52% in DMF), it highlights the core transformation.[11] Industrial processes are highly optimized for efficiency.[13]

Palladium-Catalyzed Cross-Coupling Reactions

While the primary reactivity is at the benzylic position, the aromatic scaffold of bromomethylbenzonitriles can be constructed or further functionalized using powerful palladium-catalyzed cross-coupling reactions.[15][16] The key biphenyl core of sartan drugs, for example, is often assembled via a Suzuki-Miyaura coupling between an aryl halide (like 2-bromobenzonitrile) and an arylboronic acid (like 4-methylphenylboronic acid).[11][17]

Causality:

-

Catalyst: A palladium(0) species is the active catalyst. It undergoes oxidative addition with the aryl halide.[16][17]

-

Base: A base (e.g., K₂CO₃, Et₃N) is required for the transmetalation step, where the organic group is transferred from boron to palladium.

-

Ligands: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) are often used to stabilize the palladium catalyst and promote the reductive elimination step that forms the final product.[18]

Safety and Handling

4-(Bromomethyl)benzonitrile is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.[2]

Conclusion

Bromomethylbenzonitriles are indispensable tools in the synthetic chemist's arsenal. Their reactivity is centered on the electrophilic benzylic carbon, making them ideal substrates for Sₙ2 reactions with a vast range of nucleophiles. This reactivity profile has been expertly exploited in the pharmaceutical industry, most notably in the multi-ton synthesis of sartan-based antihypertensives. Furthermore, the principles of modern organometallic chemistry, particularly palladium-catalyzed cross-coupling, are crucial for assembling the complex aromatic frameworks of which the cyanobenzyl moiety is a part. A thorough understanding of the mechanisms and experimental parameters detailed in this guide empowers researchers to strategically and effectively utilize these versatile building blocks in the design and execution of novel synthetic routes.

Sources

- 1. CAS 17201-43-3: 4-Cyanobenzyl bromide | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-Cyanobenzyl bromide | 17201-43-3 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement [ccspublishing.org.cn]

- 8. 4-Cyanobenzyl bromide | 17201-43-3 | Benchchem [benchchem.com]

- 9. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of AT1 angiotensin II receptor antagonists based on the pyrazolo[3,4-b]pyridine and related heteroaromatic bicyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An Improved Process For Preparing Losartan Potassium [quickcompany.in]

- 14. WO2007026375A1 - Process for the preparation of losartan - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uwindsor.ca [uwindsor.ca]

- 18. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Bromomethyl)-6-methoxybenzonitrile: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(bromomethyl)-6-methoxybenzonitrile, a functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. While this specific molecule is not extensively documented in public literature, this guide synthesizes established principles and data from closely related analogues to present a robust framework for its synthesis, characterization, handling, and application. The structure combines a reactive benzylic bromide moiety, a methoxy-substituted aromatic ring, and a cyano group, offering multiple avenues for synthetic elaboration. This document is intended to serve as a foundational resource for researchers exploring the utility of this and similar substituted benzonitriles in the development of novel chemical entities.

Introduction and Physicochemical Profile

Substituted benzonitriles are a cornerstone of modern drug discovery, with the nitrile group serving as a crucial pharmacophore or a versatile synthetic handle.[1][2] The nitrile can act as a bioisostere for carbonyl or hydroxyl groups and can significantly modulate a molecule's pharmacokinetic profile.[2] The title compound, 2-(bromomethyl)-6-methoxybenzonitrile, integrates this valuable moiety with a highly reactive benzylic bromide, positioning it as a potent alkylating agent for the synthesis of complex molecular architectures.

The presence of the methoxy group, an electron-donating substituent, influences the electronic properties of the benzene ring, which can in turn affect the reactivity of the benzylic position and the potential for further aromatic functionalization. To date, a specific CAS number for 2-(bromomethyl)-6-methoxybenzonitrile has not been publicly registered, underscoring its status as a novel or sparsely documented chemical entity. This guide, therefore, relies on predictive analysis and established reaction mechanisms for analogous structures.

Table 1: Physicochemical Properties of 2-(Bromomethyl)-6-methoxybenzonitrile

| Property | Value (Predicted or Calculated) | Source/Method |

| CAS Number | Not Assigned | - |

| Molecular Formula | C₉H₈BrNO | - |

| Molecular Weight | 226.07 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | Inferred from analogues |

| Melting Point | To be determined experimentally | - |

| Boiling Point | To be determined experimentally | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | Inferred from structure |

Proposed Synthesis and Purification

The most direct and logical synthetic route to 2-(bromomethyl)-6-methoxybenzonitrile is via the free-radical bromination of its precursor, 2-methyl-6-methoxybenzonitrile (CAS: 53005-44-0).[3][4] This transformation, often referred to as a Wohl-Ziegler bromination, selectively targets the benzylic C-H bonds, which are significantly weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical.[5]

The use of N-Bromosuccinimide (NBS) is critical for this reaction's success. NBS provides a constant, low concentration of molecular bromine (Br₂) through its reaction with trace amounts of HBr, which prevents the competing and generally faster electrophilic aromatic bromination of the electron-rich methoxy-activated ring.[5] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the radical chain reaction.[6]

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-6-methoxybenzonitrile

This protocol is adapted from established procedures for benzylic bromination.[6][7]

Materials:

-

2-Methyl-6-methoxybenzonitrile (1.0 eq.)

-

N-Bromosuccinimide (NBS) (1.05 - 1.1 eq.), recrystallized from water before use.

-

Azobisisobutyronitrile (AIBN) (0.02 - 0.05 eq.)

-

Anhydrous Carbon Tetrachloride (CCl₄) or a suitable alternative like cyclohexane.

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution.

-

Brine (saturated aqueous NaCl solution).

-

Anhydrous Magnesium Sulfate (MgSO₄).

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 2-methyl-6-methoxybenzonitrile in anhydrous CCl₄.

-

Reagent Addition: Add NBS and AIBN to the solution.

-

Initiation & Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. Alternatively, initiate the reaction by irradiating the flask with a high-wattage visible light lamp.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of the starting material. A visual cue is the consumption of dense NBS and the formation of less dense succinimide, which floats.[6]

-

Work-up: Once the starting material is consumed (typically 1-4 hours), cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash the filter cake with a small amount of cold CCl₄.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(bromomethyl)-6-methoxybenzonitrile.

Reactivity and Mechanistic Pathways

The synthetic utility of 2-(bromomethyl)-6-methoxybenzonitrile is primarily dictated by the reactivity of the benzylic bromide. This functional group makes the molecule a potent electrophile, highly susceptible to nucleophilic substitution, predominantly via an Sₙ2 mechanism.[8]

Key Reactive Sites:

-

Benzylic Carbon: This is the primary electrophilic site. It will readily react with a wide range of nucleophiles (amines, alcohols, thiols, carbanions, etc.) to displace the bromide and form new carbon-heteroatom or carbon-carbon bonds.[9]

-

Nitrile Group: The nitrile is metabolically stable but can be hydrolyzed to a carboxylic acid or reduced to a primary amine under specific, often harsh, conditions. It can also participate in cycloaddition reactions.[1]

-

Aromatic Ring: The methoxy group is an ortho-, para-director for electrophilic aromatic substitution. However, the positions ortho and para to the methoxy group are already substituted, making further electrophilic substitution on the ring less straightforward without activating or directing groups.

Caption: Primary Sₙ2 reactivity of the target compound.

This dual functionality allows for sequential reaction strategies. For instance, a nucleophile can be introduced at the benzylic position, followed by a transformation of the nitrile group or a metal-catalyzed cross-coupling reaction if an additional halide were present on the ring.

Potential Applications in Drug Discovery

The structural motifs within 2-(bromomethyl)-6-methoxybenzonitrile suggest significant potential in medicinal chemistry.

-

Scaffold for Lead Generation: As a reactive intermediate, it can be used to rapidly generate a library of analogues for screening. By reacting it with various amines, phenols, or other nucleophilic fragments, researchers can explore the structure-activity relationship (SAR) of the resulting compounds.

-

Intermediate for Complex Syntheses: Substituted benzyl bromides are key intermediates in the synthesis of various pharmaceuticals. For example, 2-(bromomethyl)benzonitrile is an intermediate in the synthesis of the antihyperglycemic agent Alogliptin.

-

Bioisosteric Replacement: The benzonitrile moiety itself is a key component in numerous approved drugs, such as the aromatase inhibitor Letrozole.[2] This compound provides a scaffold to build molecules where the nitrile can serve a similar purpose.

Anticipated Spectroscopic Data

While experimental data is unavailable, the spectroscopic signature of 2-(bromomethyl)-6-methoxybenzonitrile can be reliably predicted based on its functional groups.

Table 2: Predicted Spectroscopic Characteristics

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons (Ar-H) | δ 6.8 - 7.5 ppm (multiplets, 3H) |

| Bromomethyl Protons (-CH₂Br) | δ 4.5 - 4.8 ppm (singlet, 2H) | |

| Methoxy Protons (-OCH₃) | δ 3.8 - 4.0 ppm (singlet, 3H) | |

| ¹³C NMR | Nitrile Carbon (-C≡N) | δ 115 - 120 ppm |

| Aromatic Carbons (Ar-C) | δ 110 - 160 ppm | |

| Methoxy Carbon (-OCH₃) | δ 55 - 60 ppm | |

| Bromomethyl Carbon (-CH₂Br) | δ 30 - 35 ppm | |

| IR Spectroscopy | C≡N Stretch | 2220 - 2240 cm⁻¹ (strong, sharp) |

| C-O Stretch (Aryl Ether) | 1230 - 1270 cm⁻¹ (strong) | |

| C-Br Stretch | 500 - 600 cm⁻¹ (medium) | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | Isotopic peaks at m/z 225 and 227 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br) |

| Major Fragment | [M-Br]⁺ at m/z 146 |

Protocol: Spectroscopic Characterization

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

IR Spectroscopy: Obtain an IR spectrum using a KBr pellet or as a thin film on a salt plate using an FTIR spectrometer.

-

Mass Spectrometry: Analyze the sample via GC-MS or direct infusion ESI-MS to confirm the molecular weight and isotopic pattern.

Safety and Handling Precautions

WARNING: 2-(Bromomethyl)-6-methoxybenzonitrile should be treated as a hazardous compound. As a benzylic bromide, it is a potent lachrymator and a strong alkylating agent.[10][11] Alkylating agents are often genotoxic, mutagenic, and/or carcinogenic.[12] All handling must be performed with strict adherence to safety protocols.

-

Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear double-layered nitrile gloves that are rated for handling cytotoxic or hazardous drugs.[13]

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Lab Coat: A disposable, impermeable gown with a closed front and tight-fitting cuffs should be worn over a standard lab coat.[13]

-

-

Handling: Avoid creating dust. Use a work mat with an absorbent top layer and non-slip backing to contain any potential spills.[14]

-

Spill Management: A cytotoxic spill kit must be readily available. In case of a spill, evacuate the area, and allow aerosols to settle. Clean the spill according to established procedures for hazardous chemicals, wearing appropriate PPE.

-

Waste Disposal: All contaminated materials (gloves, gowns, glassware, silica gel) must be disposed of in a clearly labeled hazardous waste container designated for cytotoxic or reactive chemicals.

Conclusion

2-(Bromomethyl)-6-methoxybenzonitrile represents a promising, albeit under-documented, chemical intermediate. Its synthesis is achievable through well-established benzylic bromination protocols, and its reactivity is predictably centered on the electrophilic benzylic carbon. The presence of the methoxy and nitrile functionalities provides additional opportunities for synthetic diversification, making it a valuable tool for medicinal chemists and drug development professionals. This guide provides the necessary foundational knowledge for its safe synthesis, handling, and strategic application in research endeavors. All predicted data and protocols herein should be validated by rigorous experimental work.

References

- Fleming, F. F., Yao, L., Ravikumar, P. C., & Stryker, J. M. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

- National Center for Biotechnology Information. (2024). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. PubChem Blog.

- ChemicalBook. (2023). 2-Bromo-6-methoxybenzonitrile.

- Prabavathi, N., & Nilufer, A. (2015). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 8(7), 163-176.

- Taylor & Francis. (n.d.). Benzyl bromide – Knowledge and References.

- Mateos-Gil, J., Mondal, A., Castiñeira Reis, M., & Feringa, B. L. (2020). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical science, 11(29), 7649–7654.

- Ashenhurst, J. (2018).

- Alcolea Palafox, M. (2011). Spectra and structure of benzonitriles and some of its simple derivatives.

- Biosynth. (n.d.). CAS 2386045-42-5 | 4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile.

- Organic Chemistry. (n.d.). Benzyl Bromide.

- Sigma-Aldrich. (n.d.). 2-(Bromomethyl)benzonitrile.

- CymitQuimica. (n.d.). 4-Bromo-2-methoxy-6-methylbenzonitrile.

- Google Patents. (n.d.).

- Chen, J., Feng, J. B., & Chan, K. S. (2009). Palladium-Catalyzed Cross Coupling Reaction of Benzyl Bromides with Diazoesters for Stereoselective Synthesis of (E)

- Martin-Drumel, M. A., et al. (2022). Centimeter-wave Rotational Spectroscopy of Ethynylbenzonitriles: Structural Analysis and Astronomical Search. The Planetary Science Journal, 3(9), 218.

- Zhou, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(10), 1637–1664.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- BSAVA Library. (n.d.). Safety and handling of chemotherapeutic agents.

- BenchChem. (2025). Technical Support Center: Bromination of 2-((methoxymethoxy)methyl)benzene.

- LookChem. (2025). 2-methoxybenzonitrile.

- PubChem. (n.d.). 2-Bromo-6-methylbenzonitrile.

- BenchChem. (2025). Synthesis and Applications of Functionalized Materials Using 2-(Bromomethyl)-6-methoxynaphthalene.

- BenchChem. (2025).

- Al-Dies, A. M., et al. (2023). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 28(22), 7549.

- MilliporeSigma. (n.d.). 4-Bromo-2-methoxy-6-methylbenzonitrile | 877149-05-8.

- PrepChem.com. (n.d.). Synthesis of 2-methyl-3-methoxybenzonitrile.

- PubChemLite. (n.d.). 4-bromo-2-methoxy-6-methylbenzonitrile (C9H8BrNO).

- Kobayashi, T., & Nagakura, S. (1974). Photoelectron Spectra of Substituted Benzenes. Bulletin of the Chemical Society of Japan, 47(10), 2563-2572.

- ChemicalBook. (n.d.). 2-Bromomethyl-4-methoxy-benzonitrile synthesis.

- PubChem. (n.d.). 2-Methoxy-6-methylbenzonitrile.

- ChemScene. (n.d.). 2-Methoxy-6-methylbenzonitrile | 53005-44-0.

- Sović, I., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. International Journal of Molecular Sciences, 23(2), 652.

- Hospital News. (2022).

- Al-Tannak, N. F., & Al-Yami, F. S. (2021).

- BenchChem. (2025). Application Notes: Synthesis of Substituted Nitriles Using 2-Bromobutanenitrile.

- ResearchGate. (n.d.).

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methoxy-6-methylbenzonitrile | C9H9NO | CID 590226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Bromomethyl-4-methoxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. 2-(溴甲基)苯甲腈 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. int.livhospital.com [int.livhospital.com]

- 11. Benzyl Bromide [commonorganicchemistry.com]

- 12. bsavalibrary.com [bsavalibrary.com]

- 13. oncodaily.com [oncodaily.com]

- 14. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Nucleophilic Substitution and Tandem Cyclization Strategies Using 2-(Bromomethyl)-6-methoxybenzonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In advanced organic synthesis and drug discovery, the selection of bifunctional building blocks dictates the efficiency of constructing complex molecular architectures. 2-(Bromomethyl)-6-methoxybenzonitrile (CAS: 53005-45-1) is a highly versatile electrophile that features two reactive orthogonal sites: a highly reactive benzylic bromide and an electrophilic ortho-nitrile group.